molecular formula C19H17Cl3N2O3 B4062757 2,4-dichloro-N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

2,4-dichloro-N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B4062757
M. Wt: 427.7 g/mol
InChI Key: MAATZQMBXJYFQN-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a useful research compound. Its molecular formula is C19H17Cl3N2O3 and its molecular weight is 427.7 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-dichloro-N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is 426.030475 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-dichloro-N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

New Substituted Benzamides and Mosquito Control

Research has identified substituted benzamides, such as SIR-8514 and SIR-6874, as highly effective inhibitors of mosquito development both in laboratory and field settings. These compounds offer potential for controlling larval populations of Aedes nigromaculis and A. melanimon Dyar at very low application rates. While some nontarget organisms were suppressed, recovery occurred, suggesting these treatments could be less damaging than classical insecticides (Schaefer, Miura, Wilder, & Mulligan, 1978).

Crystal Structure Insights

The crystal structure of 2-Benzamido-3-(p-chlorophenyl)propenoic Acid (Antrex) reveals the planarity of phenyl and chlorophenyl rings. The structure is stabilized by intermolecular hydrogen bonds, which involve OH groups (donor) of the carboxylic acid moieties and the Cl atoms (acceptor) of the chlorophenyl groups. This provides a deeper understanding of the structural integrity and potential interactions of similar compounds (Palmer, Richards, & Lisgarten, 1995).

Synthesis and Applications in Polymer Science

The synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol has been explored. These polyamides demonstrate significant thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. This research highlights the potential of using such compounds in developing materials with specific mechanical and thermal properties (Hsiao, Yang, & Chen, 2000).

Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

A study on the synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, followed by their conversion into 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives, has demonstrated significant antibacterial activity. This suggests the utility of benzamide derivatives in developing new antimicrobial agents (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

properties

IUPAC Name

2,4-dichloro-N-[4-chloro-2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N2O3/c20-11-4-6-17(24-19(26)14-5-3-12(21)9-16(14)22)15(8-11)18(25)23-10-13-2-1-7-27-13/h3-6,8-9,13H,1-2,7,10H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAATZQMBXJYFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.